4-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde
Description
4-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene core substituted at position 4 with a 6-hydroxy-1,4-oxazepane moiety and a carbaldehyde group at position 2. The 1,4-oxazepane ring, a seven-membered heterocycle containing oxygen and nitrogen, introduces conformational flexibility and hydrogen-bonding capabilities due to the hydroxy group.
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
4-(6-hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3S/c12-5-10-3-8(7-15-10)11-1-2-14-6-9(13)4-11/h3,5,7,9,13H,1-2,4,6H2 |
InChI Key |
ZAAUDDHYQAAYGO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1C2=CSC(=C2)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P₄S₁₀) to form the thiophene ring . The oxazepane ring can be introduced through a cyclization reaction involving an appropriate amino alcohol and an aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) in acetic acid.
Major Products Formed
Oxidation: 4-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carboxylic acid.
Reduction: 4-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-methanol.
Substitution: 4-(6-Hydroxy-1,4-oxazepan-4-yl)-3-bromothiophene-2-carbaldehyde.
Scientific Research Applications
4-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxazepane ring can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity. The thiophene ring’s electronic properties can also influence its interaction with biological molecules.
Comparison with Similar Compounds
Solubility and Reactivity
- Hydroxy vs. Methyl Groups: The hydroxy group in the target compound likely increases solubility in polar solvents (e.g., water, ethanol) compared to the methyl-substituted analog, which may favor lipid membranes or organic solvents .
- Aldehyde Functionality: All compounds feature a reactive aldehyde group, enabling condensation reactions (e.g., Schiff base formation) for synthesizing polymers or drug conjugates .
Electronic Effects
Biological Activity
4-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is C₁₀H₁₃N₁O₃S, with a molecular weight of 227.28 g/mol. Its structure features a thiophene ring substituted with an oxazepane moiety and an aldehyde functional group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₁O₃S |
| Molecular Weight | 227.28 g/mol |
| CAS Number | 1936339-22-8 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds containing thiophene rings have been reported to exhibit antioxidant properties, which may help in reducing oxidative stress in cells.
- Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Antioxidant Studies
In a study examining the antioxidant capabilities of thiophene derivatives, it was found that compounds similar to this compound demonstrated significant free radical scavenging activity. This suggests that modifications to the thiophene structure can enhance its protective effects against oxidative damage.
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit antimicrobial properties. For instance, a study on related compounds showed inhibition against Gram-positive and Gram-negative bacteria. The presence of the oxazepane ring may enhance the interaction with bacterial cell membranes.
Cytotoxicity Against Cancer Cells
In vitro studies have revealed that derivatives of thiophene can induce apoptosis in cancer cells. A specific study focused on the cytotoxic effects of related compounds on HeLa cells (cervical cancer) demonstrated significant cell death at micromolar concentrations. Further investigations are warranted to elucidate the pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
